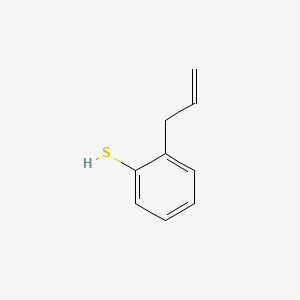

Allylthiophenol

Description

Allylthiophenol (C₉H₁₀S) is a sulfur-containing aromatic compound featuring an allyl group (-CH₂CH=CH₂) attached to a thiophenol moiety (a benzene ring with a -SH group). It is synthesized via copper-catalyzed Ullmann coupling reactions or cesium carbonate-mediated nucleophilic substitutions involving aromatic halides and thiophenols . Key applications include its role as a precursor in synthesizing matrix metalloproteinase (MMP) inhibitors, where its allylthio group enables strategic functionalization in multi-step organic reactions .

Properties

Molecular Formula |

C9H10S |

|---|---|

Molecular Weight |

150.24 g/mol |

IUPAC Name |

2-prop-2-enylbenzenethiol |

InChI |

InChI=1S/C9H10S/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 |

InChI Key |

SLAMLFHOUGZLGG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=CC=C1S |

Origin of Product |

United States |

Comparison with Similar Compounds

Allylthiophenol vs. Allyl Mercaptan

Allylthiophenol’s aromatic ring enhances stability and enables participation in aromatic substitution reactions, unlike allyl mercaptan, which is primarily used in small-molecule thiol chemistry .

Allylthiophenol vs. Allyl Phenyl Ether

The thioether linkage in allylthiophenol increases nucleophilicity, facilitating reactions under milder conditions compared to oxygen-based ethers .

Allylthiophenol vs. Allyl Isothiocyanate

| Property | Allylthiophenol | Allyl Isothiocyanate (C₄H₅NS) |

|---|---|---|

| Functional Group | Thiol (-SH) | Isothiocyanate (-N=C=S) |

| Reactivity | Nucleophilic | Electrophilic |

| Applications | Enzyme inhibitors | Natural pesticides (e.g., mustard oil) |

| Toxicity | Moderate (thiol-related) | High (irritant) |

Allylthiophenol’s nucleophilic thiol group contrasts with the electrophilic isothiocyanate, directing their respective roles in synthesis and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.